molecular formula C12H16N2O3 B12903526 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate

2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate

Cat. No.: B12903526
M. Wt: 236.27 g/mol
InChI Key: WNRCALBSPMRGTD-UHFFFAOYSA-N
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Description

2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate is a complex organic compound that features a pyrazolidine ring fused with a carboxylate group and a cyclohexadienone moiety

Preparation Methods

The synthesis of 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of a cyclohexadienone derivative with an ethyl pyrazolidine-3-carboxylate under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Chemical Reactions Analysis

2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar compounds to 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate include other pyrazolidine derivatives and cyclohexadienone-containing molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. For example, pyrazolidine-3-carboxylate derivatives with different substituents on the pyrazolidine ring or variations in the cyclohexadienone moiety can exhibit distinct chemical and biological properties .

Some similar compounds include:

By comparing these compounds, researchers can gain insights into the unique features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-(5-oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate

InChI

InChI=1S/C12H16N2O3/c15-10-3-1-2-9(8-10)5-7-17-12(16)11-4-6-13-14-11/h1-3,11,13-14H,4-8H2

InChI Key

WNRCALBSPMRGTD-UHFFFAOYSA-N

Canonical SMILES

C1CNNC1C(=O)OCCC2=CC=CC(=O)C2

Origin of Product

United States

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